2-amino-4,5-diphénylfuran-3-carbonitrile

Vue d'ensemble

Description

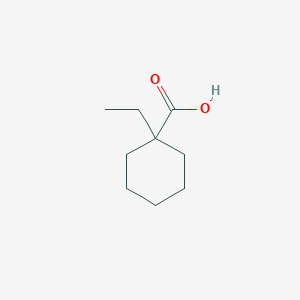

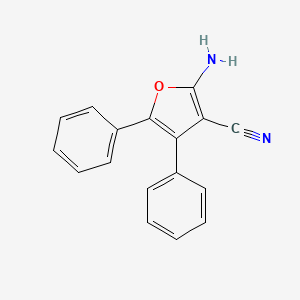

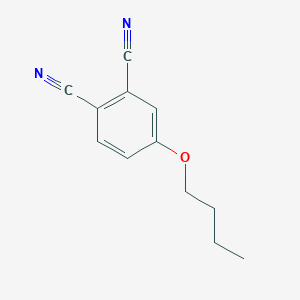

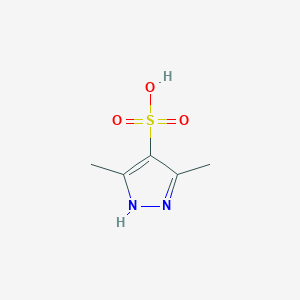

2-Amino-4,5-diphenyl-3-furonitrile is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4,5-diphenyl-3-furonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,5-diphenyl-3-furonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-diphenyl-3-furonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés chimiques

Ce composé a la formule moléculaire C17H12N2O et un poids moléculaire de 260.29 . Il se présente sous forme de poudre et est solide à température ambiante . Il est important de manipuler ce composé avec soin, en utilisant des équipements de protection individuelle et en assurant une ventilation adéquate .

Synthèse

La synthèse du 2-amino-4,5-diphénylfuran-3-carbonitrile implique le chauffage du phtalonitrile avec un mélange d'acide sulfurique et d'ammoniac pour produire la 4,5-diphényl-2-pyridone. Ce composé est ensuite mis à réagir avec le bromure de benzyle dans le chlorométhane, suivi de l'addition de cyanure d'hydrogène en présence de méthylamine .

Conductivité électrique et propriétés diélectriques

Des recherches ont été menées sur la conductivité électrique et les propriétés diélectriques du this compound en vrac . Cela suggère des applications potentielles dans le domaine de l'électronique et de la science des matériaux.

Activité antimicrobienne

Le composé a été utilisé dans la synthèse de pyrimidines fusionnées, qui ont montré une activité antimicrobienne . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens.

Recherche en protéomique

Le this compound est un produit spécialisé pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions, et constitue un domaine important de la recherche biologique et médicale.

Propriétés

IUPAC Name |

2-amino-4,5-diphenylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMLOQVCKVCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203568 | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-73-1 | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-diphenyl-3-furancarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,5-DIPHENYL-3-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5550COI90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-4,5-diphenylfuran-3-carbonitrile a useful starting material in organic synthesis?

A: 2-amino-4,5-diphenylfuran-3-carbonitrile possesses a unique arrangement of functional groups – an amino group (-NH2) and a nitrile group (-CN) attached to a furan ring. This bifunctional nature allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing diverse heterocyclic compounds. [, , ] For instance, the reaction with N-[bis(methylthio)methylene]glycine ethyl ester leads to the formation of furo[3,2-e]imidazo[l,2-c]pyrimidines. [] Similarly, reacting it with benzonitrile yields 4-amino-2.5,6-triphenylfuro[2,3-d]pyrimidine. []

Q2: What types of heterocyclic compounds can be synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile?

A2: Researchers have successfully employed 2-amino-4,5-diphenylfuran-3-carbonitrile to synthesize a variety of heterocyclic systems. Examples include:

- Furo[3,2-e]imidazo[1,2-c]pyrimidines: These compounds are generated through the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with N-[bis(methylthio)methylene]glycine ethyl ester, followed by a cyclization reaction. []

- Furo[2,3-d]pyrimidines: These can be synthesized by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents like benzonitrile, formic acid, or acetic anhydride, followed by appropriate cyclization steps. [, ]

- Furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These isomeric triazoles can be prepared by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with arylidene-hydrazono-5,6-diphenylfuro[2,3-d]pyrimidine or N-(arylmethylene)-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-amine, followed by cyclization and oxidation. []

- 4H-Furo[2,3-d][1,3]oxazin-4-ones: These compounds are obtained by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with benzoyl chloride. The resulting 4H-Furo[2,3-d][1,3]oxazin-4-ones can be further transformed into a variety of furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolones by reacting with diverse nitrogen nucleophiles. []

Q3: What are the potential applications of the heterocyclic compounds derived from 2-amino-4,5-diphenylfuran-3-carbonitrile?

A: The synthesized furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were tested for their antimicrobial activity. [] This suggests that these compounds, and other heterocycles derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, hold promise as potential leads in medicinal chemistry and drug discovery. Further research is needed to explore their activity against a wider range of pathogens and to optimize their pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)